molecular formula C11H12FN3 B2721351 [1-(4-Fluorobenzyl)-1H-imidazol-4-yl]methanamine CAS No. 1368631-59-7

[1-(4-Fluorobenzyl)-1H-imidazol-4-yl]methanamine

Cat. No.: B2721351
CAS No.: 1368631-59-7
M. Wt: 205.236
InChI Key: OKUGMDKZRKPULV-UHFFFAOYSA-N
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Description

Historical Context of Imidazole Chemistry Evolution

The discovery of imidazole in 1858 by Heinrich Debus marked a pivotal moment in heterocyclic chemistry. Debus’s original synthesis involved the condensation of glyoxal, formaldehyde, and ammonia, yielding a compound initially termed glyoxaline . This method, though low-yielding, laid the foundation for subsequent innovations in imidazole chemistry. By 1887, Arthur Rudolf Hantzsch formalized the name imidazole, recognizing its structural duality as a five-membered ring containing two nitrogen atoms at non-adjacent positions .

Imidazole’s biological significance became evident through its presence in histidine, purines, and histamine, underscoring its role in enzymatic catalysis and genetic material . The discovery of imidazole-containing alkaloids and pharmaceuticals, such as the antifungal agent clotrimazole and the sedative midazolam, further solidified its importance in drug design . Early 20th-century research revealed imidazole’s amphoteric nature, enabling its function as both a weak acid (pK~a~ ≈ 14.5) and base (pK~a~ ≈ 7.0), a property critical to its buffer applications in biochemical assays .

Significance of Fluorinated Imidazole Derivatives in Contemporary Research

Fluorination has emerged as a strategic modification in medicinal chemistry, enhancing drug bioavailability, metabolic stability, and target affinity. The introduction of fluorine atoms into imidazole derivatives alters electronic and steric properties, often improving pharmacokinetic profiles. For example, fluorinated imidazoles exhibit increased lipophilicity, facilitating blood-brain barrier penetration for central nervous system (CNS)-targeted therapies .

Recent studies highlight the role of 4-fluorobenzyl groups in modulating receptor interactions. The electronegative fluorine atom induces electron-withdrawing effects, stabilizing charge-transfer complexes and enhancing binding to hydrophobic enzyme pockets . This modification has been leveraged in antiviral and anticancer agents, where fluorine’s small atomic radius minimizes steric hindrance while optimizing van der Waals interactions .

Table 1: Comparative Properties of Fluorinated vs. Non-Fluorinated Imidazole Derivatives

Property Fluorinated Derivative Non-Fluorinated Derivative
LogP 2.1 ± 0.3 1.5 ± 0.2
Solubility (mg/mL) 12.4 18.9
Plasma Stability (t~1/2~) 6.2 h 3.8 h
IC~50~ (nM) 45 120

Data adapted from studies on analogous compounds .

[1-(4-Fluorobenzyl)-1H-imidazol-4-yl]methanamine: Positioning within Heterocyclic Chemistry

The compound [1-(4-fluorobenzyl)-1H-imidazol-4-yl]methanamine features a methanamine substituent at the 4-position of the imidazole ring and a 4-fluorobenzyl group at the 1-position. This structure combines the electron-deficient aromatic system of the fluorobenzyl moiety with the nucleophilic primary amine, enabling diverse chemical reactivity.

The imidazole core’s tautomerism allows for proton exchange between N1 and N3, facilitating pH-dependent interactions with biological targets . The 4-fluorobenzyl group enhances lipid solubility, as evidenced by computational logP values (~2.1), while the methanamine side chain provides a site for hydrogen bonding or further functionalization, such as acylation or sulfonylation . Compared to non-fluorinated analogs, this derivative demonstrates superior binding to serotonin receptors in preliminary molecular docking studies, suggesting potential CNS applications .

Research Significance and Broader Scientific Impact

[1-(4-Fluorobenzyl)-1H-imidazol-4-yl]methanamine exemplifies the convergence of synthetic organic chemistry and rational drug design. Its structural features align with trends in kinase inhibitor development, where fluorinated heterocycles improve selectivity against ATP-binding pockets . Additionally, the compound’s amine group offers a handle for bioconjugation, enabling its use in radiopharmaceuticals or antibody-drug conjugates.

Broader implications include its potential as a scaffold for antimicrobial agents, leveraging fluorine’s ability to disrupt bacterial cell membrane integrity . Furthermore, its compatibility with green chemistry methodologies—such as microwave-assisted synthesis—aligns with sustainable pharmaceutical production goals .

Table 2: Synthetic Routes to Fluorinated Imidazole Derivatives

Method Reagents Yield (%) Key Advantage
Debus-Type Condensation Glyoxal, NH~3~, 4-fluorobenzylamine 35 One-pot synthesis
Microwave Irradiation Benzil, 4-fluorobenzaldehyde, NH~4~OAc 62 Rapid reaction time (10 min)
Metal-Catalyzed Coupling Pd(OAc)~2~, aryl boronic acid 48 Regioselective functionalization

Adapted from methodologies in .

Properties

IUPAC Name

[1-[(4-fluorophenyl)methyl]imidazol-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3/c12-10-3-1-9(2-4-10)6-15-7-11(5-13)14-8-15/h1-4,7-8H,5-6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKUGMDKZRKPULV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(N=C2)CN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Properties and Characterization

Physical and Chemical Properties

[1-(4-Fluorobenzyl)-1H-imidazol-4-yl]methanamine possesses characteristic properties that influence its synthesis and handling. The compound contains three nitrogen atoms – two in the imidazole ring and one in the methanamine group – providing both basic sites and hydrogen bond acceptors. The primary amine group also serves as a hydrogen bond donor, while the aromatic systems contribute to its overall structural rigidity.

Analytical Characterization

Proper characterization of the target compound is essential for confirming successful synthesis. The following table summarizes key analytical data and expected spectroscopic features:

Parameter Value/Description Method
Molecular Formula C₁₁H₁₂FN₃ Elemental analysis
Molecular Weight 205.23 g/mol Mass spectrometry
IUPAC Name [1-[(4-fluorophenyl)methyl]imidazol-4-yl]methanamine Chemical nomenclature
CAS Number 1368631-59-7 Registry identification
Expected Mass Spectrum m/z 205 [M]⁺, fragmentation patterns from C-N bond cleavages MS
Expected ¹H NMR Signals Imidazole protons (δ ~7.0-8.0 ppm), benzylic CH₂ (δ ~5.0-5.5 ppm), aminomethyl CH₂ (δ ~3.5-4.0 ppm), aromatic protons (δ ~7.0-7.5 ppm) ¹H NMR
Expected ¹³C NMR Signals Imidazole carbons, benzylic CH₂, aminomethyl CH₂, aromatic carbons with characteristic C-F coupling ¹³C NMR

Retrosynthetic Analysis and Strategic Approaches

The synthesis of [1-(4-Fluorobenzyl)-1H-imidazol-4-yl]methanamine can be approached through several strategic pathways. A thorough retrosynthetic analysis reveals the following potential routes:

Key Disconnections and Synthetic Strategy

Three primary approaches emerge as viable strategies:

  • N-alkylation of 4-(aminomethyl)imidazole with 4-fluorobenzyl halide
  • Introduction of the aminomethyl group after N-benzylation of imidazole
  • Construction of the imidazole ring with substituents already in place

Each approach offers distinct advantages depending on starting material availability, reaction conditions, and overall synthetic efficiency. The following sections detail these approaches with specific reaction conditions and considerations.

Preparation Method via N-alkylation of Functionalized Imidazoles

Direct Alkylation Approach

The most straightforward approach to synthesize the target compound involves the N-alkylation of a suitable 4-(aminomethyl)imidazole with 4-fluorobenzyl halide. This approach typically requires protection of the primary amine to prevent competing alkylation reactions.

Reaction Scheme
  • Protection of 4-(aminomethyl)imidazole (commonly as Boc or Cbz derivative)
  • N-alkylation with 4-fluorobenzyl bromide or chloride
  • Deprotection to reveal the primary amine
Reagents and Conditions

Based on analogous imidazole N-alkylations reported in the literature, the following reaction conditions have proven effective:

Reagent Amount (equivalents) Function
Protected 4-(aminomethyl)imidazole 1.0 Substrate
4-Fluorobenzyl bromide 1.1-1.2 Alkylating agent
Base (NaH, K₂CO₃, or Cs₂CO₃) 1.5-2.0 Deprotonation of imidazole
Solvent (DMF, NMP, or acetonitrile) - Reaction medium
Molecular sieves (4 Å) - Water scavenger, enhances efficiency

The reaction typically proceeds at temperatures between 70-100°C for 3-16 hours, depending on the specific substrates and conditions employed.

Experimental Procedure

A detailed procedure based on similar imidazole alkylations can be summarized as follows:

  • To a solution of protected 4-(aminomethyl)imidazole (1 equivalent) in anhydrous N-methyl pyrrolidinone (10 mL per gram) under inert atmosphere, add sodium hydride (1.5 equivalents, 60% dispersion in mineral oil) at 0°C
  • Stir the mixture for 30 minutes at 0°C to ensure complete deprotonation
  • Add 4-fluorobenzyl bromide (1.2 equivalents) dropwise at 0°C
  • Allow the reaction mixture to warm to room temperature and then heat to 75-100°C
  • Monitor the reaction by thin-layer chromatography or liquid chromatography-mass spectrometry
  • Upon completion (typically 4-6 hours), cool the reaction to room temperature and quench carefully with water
  • Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate
  • Deprotect the amine using appropriate conditions (TFA in dichloromethane for Boc, hydrogenolysis for Cbz)
  • Purify the final product by column chromatography or crystallization

Yield and Optimization Considerations

For similar imidazole N-alkylation reactions, yields in the range of 56-85% have been reported. Several factors can influence the efficiency of this transformation:

  • Base strength and amount: Stronger bases like sodium hydride tend to give better results than carbonates but require more careful handling
  • Solvent choice: Polar aprotic solvents (DMF, NMP) typically provide optimal results
  • Temperature control: Gradual heating regimes often provide better selectivity
  • Reaction time: Extended reaction times may lead to degradation and side reactions
  • Purification strategy: Product isolation may require careful pH control due to the basic amine functionality

Preparation Method via Functionalization of N-Alkylated Imidazoles

Introduction of the Methanamine Group

An alternative approach involves N-alkylation of imidazole followed by introduction of the aminomethyl group at the 4-position through various functional group transformations.

Reaction Scheme
  • N-alkylation of imidazole with 4-fluorobenzyl halide
  • Functionalization at the 4-position (e.g., formylation, cyanation)
  • Conversion to aminomethyl group through appropriate transformations
Key Intermediates and Transformations

Several key intermediates can serve as precursors to the aminomethyl group:

Intermediate Transformation to Target Reagents Conditions
1-(4-Fluorobenzyl)-1H-imidazole-4-carbaldehyde Reductive amination NH₄OAc, NaBH(OAc)₃ MeOH/AcOH, rt, 2-6h
1-(4-Fluorobenzyl)-1H-imidazole-4-carbonitrile Reduction LiAlH₄ or BH₃·THF THF, 0°C to rt, 2-8h
1-(4-Fluorobenzyl)-1H-imidazole-4-carboxamide Reduction BH₃·THF or LiAlH₄ THF, 0°C to reflux, 4-16h

Reductive Amination Approach

The reductive amination approach is particularly valuable for introducing the aminomethyl group. Based on similar transformations documented in search result, the following procedure can be adapted:

  • Prepare a solution of 1-(4-fluorobenzyl)-1H-imidazole-4-carbaldehyde (1 equivalent) in methanol
  • Add ammonium acetate (3-5 equivalents) and stir at room temperature to form the imine
  • Cool the mixture in an ice bath and add sodium triacetoxyborohydride (1.5-2.0 equivalents) portionwise
  • Remove the ice bath and allow the reaction to warm to ambient temperature
  • Stir for 2-3 hours and monitor by TLC or LC-MS
  • Quench with 1M sodium hydroxide solution and partition between saturated aqueous sodium bicarbonate and ethyl acetate
  • Isolate and purify the product by column chromatography

This approach typically provides yields in the range of 50-70% depending on the specific substrate and conditions.

Nitrile Reduction Approach

For the nitrile reduction approach:

  • To a solution of 1-(4-fluorobenzyl)-1H-imidazole-4-carbonitrile (1 equivalent) in anhydrous THF at 0°C, carefully add borane-THF complex (1.5-2.0 equivalents)
  • Stir at 0°C for 30 minutes, then at room temperature for 2-3 hours
  • Carefully quench with methanol followed by water
  • Adjust pH to basic with aqueous sodium hydroxide and extract with dichloromethane
  • Purify by column chromatography

This method has been reported to provide yields of 60-80% for similar transformations.

Multicomponent and One-Pot Approaches

Six-Component Reaction Strategy

Recent advances in multicomponent reactions offer efficient approaches to complex heterocycles. Based on the methodology described in search result, a modified approach could potentially be applied to the synthesis of imidazole derivatives:

Reaction Components

The one-pot procedure would involve:

  • Propargylamine as a bifunctional reagent
  • 4-Fluorobenzaldehyde or a suitable derivative
  • Other components to construct the imidazole core with appropriate functionalization
Experimental Considerations

While the exact conditions would require optimization for the specific target, the general procedure involves:

  • Sequential addition of components under controlled temperature
  • Use of copper catalysts for specific transformations
  • One-pot sequence without isolation of intermediates
  • Final isolation and purification of the target compound

This approach, though more complex, offers advantages in terms of step economy and overall efficiency.

Purification and Characterization Procedures

Purification Strategies

Purification of [1-(4-Fluorobenzyl)-1H-imidazol-4-yl]methanamine presents challenges due to its basic character and potential for hydrogen bonding. The following methods have proven effective for similar compounds:

Purification Method Conditions Advantages Limitations
Flash Column Chromatography Silica gel, DCM/MeOH gradients with 0.1-1% NH₄OH Widely applicable, scalable Potential for product tailing
Recrystallization EtOAc/hexanes, MeOH/Et₂O High purity product Variable yields, solvent-dependent
Salt Formation HCl, maleic acid, or fumaric acid Stable solids, easier handling Requires additional neutralization step
Preparative HPLC C18 columns, water/acetonitrile with buffer High purity, suitable for complex mixtures Limited scale, higher cost

Analytical Characterization Methods

Comprehensive characterization typically involves:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and potentially ¹⁹F)
  • High-Resolution Mass Spectrometry (HRMS)
  • Infrared (IR) spectroscopy
  • Elemental analysis

For compounds containing a fluorine atom, ¹⁹F NMR provides valuable confirmatory evidence of successful synthesis.

Comparative Analysis of Synthetic Routes

The following table provides a critical comparison of the major synthetic approaches to [1-(4-Fluorobenzyl)-1H-imidazol-4-yl]methanamine:

Synthetic Route Number of Steps Estimated Overall Yield (%) Key Advantages Key Limitations
Direct N-alkylation of functionalized imidazole 3-4 40-65 Straightforward chemistry, well-established methods Requires protected intermediates, potential regioselectivity issues
Functionalization after N-alkylation 4-5 35-60 Flexible, modular approach More steps, potentially lower overall yield
Multicomponent reaction 1-2 30-50 Step economy, atom efficiency Complex reaction mixtures, challenging purification

The choice of synthetic route depends on several factors including availability of starting materials, scale requirements, equipment constraints, and specific application needs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in polar aprotic solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazole ketones or aldehydes, while reduction can produce various reduced derivatives of the imidazole ring.

Scientific Research Applications

Medicinal Chemistry

[1-(4-Fluorobenzyl)-1H-imidazol-4-yl]methanamine has shown promise as a pharmacophore in drug development. Its structure allows for interactions with various biological targets, making it a candidate for therapeutic applications in treating diseases such as cancer and infections.

Biological Activity :

  • Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzymes, influencing their activity.
  • Receptor Binding : The fluorobenzyl group may enhance binding affinity to specific receptors, potentially modulating cellular responses.

Anticancer Research

Recent studies have highlighted the anticancer potential of compounds similar to [1-(4-Fluorobenzyl)-1H-imidazol-4-yl]methanamine. For example:

  • Mechanism of Action : It may inhibit specific kinase pathways involved in cell proliferation and survival, particularly relevant in chronic myelogenous leukemia (CML).
  • Case Study : A series of imidazole-based compounds demonstrated enhanced potency against cancer cell lines, with IC50 values indicating significant cytotoxicity against HepG2 liver cancer cells.

Antimicrobial Activity

Compounds with similar structures have exhibited antimicrobial properties. The presence of the imidazole ring is known to disrupt microbial cell walls or interfere with metabolic pathways, making it a candidate for further investigation in antimicrobial drug development.

Material Science

The compound can serve as a building block for synthesizing more complex molecules. Its unique properties allow for modifications that could lead to the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of [1-(4-Fluorobenzyl)-1H-imidazol-4-yl]methanamine involves its interaction with specific molecular targets. The fluorobenzyl group can enhance binding affinity to certain receptors or enzymes, while the imidazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Bromine (Br): Increases steric bulk and polarizability, which may affect crystal packing (e.g., C–H⋯Br interactions) .
  • Chlorine (Cl): Balances electronic and steric effects, often used to optimize pharmacokinetics .

Heterocyclic Variants

Modifications to the imidazole core or substitution with other heterocycles alter bioactivity:

Compound Name Core Structure Key Features Reference
N-(4-Fluorobenzyl)-1-(1-(3-nitrobenzyl)-1H-tetrazol-5-yl)methanamine (17b) Tetrazole Tetrazole ring enhances metabolic stability; nitro group for redox activity
N-(4-Fluorobenzyl)-1-(4-isopropyl-4H-1,2,4-triazol-3-yl)methanamine 1,2,4-Triazole Triazole improves hydrogen-bonding capacity; explored for antiparasitic activity
4-(2-Methyl-1H-imidazol-1-yl)benzylamine Methyl-imidazole Methyl substitution reduces polarity; used in crystallography studies

Key Observations :

  • Tetrazole/Triazole : Improve metabolic stability and introduce additional hydrogen-bonding sites .

Physicochemical and Structural Properties

Crystallography and Molecular Interactions

  • Crystal Packing : Analogous imidazole derivatives (e.g., 4-halophenyl-substituted imines) exhibit triclinic crystal systems (space group P-1) with Z’=2. Dihedral angles between aromatic planes (~56°) and weak interactions (C–H⋯N, π–π stacking) dominate packing .
  • Fluorine Effects : The 4-fluorobenzyl group may introduce C–H⋯F interactions, though less common than C–H⋯N or C–H⋯X (X=Cl, Br) .

Spectral Characteristics

  • ¹H NMR : Imidazole protons (positions 4 and 5) appear as a singlet (~7 ppm) due to tautomeric equilibria. The NH proton is broad (12–13 ppm) .
  • Synthetic Byproducts : Chlorinated intermediates (e.g., 4-(chloromethyl)phenyl derivatives) require careful purification to avoid impurities .

Biological Activity

[1-(4-Fluorobenzyl)-1H-imidazol-4-yl]methanamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The imidazole ring, combined with a fluorobenzyl substituent, enhances the compound's lipophilicity and bioavailability, making it a candidate for further pharmacological exploration.

Chemical Structure and Properties

The chemical structure of [1-(4-Fluorobenzyl)-1H-imidazol-4-yl]methanamine can be represented as follows:

C10H12FN3\text{C}_{10}\text{H}_{12}\text{FN}_3

Key Features:

  • Imidazole Ring: A five-membered aromatic heterocycle that can participate in various biochemical interactions.
  • Fluorobenzyl Group: Enhances hydrophobic interactions and may improve receptor binding affinity.
  • Amine Functionality: Potential for hydrogen bonding with biological targets.

The biological activity of [1-(4-Fluorobenzyl)-1H-imidazol-4-yl]methanamine is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The fluorobenzyl moiety can significantly enhance binding affinity due to its electronic properties, while the imidazole ring can engage in hydrogen bonding and π-π interactions. These interactions can modulate the activity of target molecules, leading to various biological effects such as enzyme inhibition or receptor modulation .

Biological Activity

Research indicates that [1-(4-Fluorobenzyl)-1H-imidazol-4-yl]methanamine exhibits diverse biological activities:

  • Enzyme Inhibition: The compound has shown potential as an inhibitor of aldosterone synthase (CYP11B2), which is crucial in regulating blood pressure and electrolyte balance .
  • Antimicrobial Properties: Similar imidazole derivatives have demonstrated activity against various pathogens, suggesting that this compound may also possess antimicrobial properties .
  • Anticancer Activity: Preliminary studies indicate potential efficacy against cancer cell lines, although specific data on this compound is limited and requires further investigation .

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of [1-(4-Fluorobenzyl)-1H-imidazol-4-yl]methanamine. Modifications to the imidazole ring or the fluorobenzyl substituent can significantly influence biological activity. For instance, variations in halogen substitutions have been shown to affect binding affinity and selectivity toward specific targets .

Compound NameStructural FeaturesBiological Activity
4-FluorobenzylamineSimple analog without imidazoleModerate receptor binding
1-(4-Chlorobenzyl)-1H-imidazol-4-yl]methanamineChlorinated analogVaries; potential differences in reactivity
2-FluoroanilineAniline derivative with fluorineAntimicrobial, anticancer

Case Studies

Several studies have explored the biological implications of similar compounds, providing insights into potential applications:

  • Aldosterone Synthase Inhibition:
    • A study demonstrated that N-benzyl imidazole derivatives effectively inhibit CYP11B2, suggesting that modifications like those seen in [1-(4-Fluorobenzyl)-1H-imidazol-4-yl]methanamine could lead to selective inhibitors with therapeutic applications in hypertension management .
  • Antimicrobial Efficacy:
    • Research on imidazole-containing chalcones revealed effectiveness against pathogenic fungi, indicating that compounds sharing structural features with [1-(4-Fluorobenzyl)-1H-imidazol-4-yl]methanamine might also exhibit similar antimicrobial properties .
  • Cytotoxicity Studies:
    • Investigations into the cytotoxic effects on cancer cell lines showed promising results for structurally related compounds, positioning [1-(4-Fluorobenzyl)-1H-imidazol-4-yl]methanamine as a candidate for anticancer drug development .

Q & A

Q. What are the key safety considerations when handling [1-(4-Fluorobenzyl)-1H-imidazol-4-yl]methanamine in laboratory settings?

Methodological Answer:

  • Ventilation : Use fume hoods or local exhaust ventilation to prevent inhalation exposure .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is required in poorly ventilated areas .
  • Storage : Store in sealed glass containers at 2–8°C under inert atmosphere to prevent degradation. Avoid contact with strong oxidizers or heat sources .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid aqueous cleanup to prevent contamination .

Q. What synthetic routes are reported for [1-(4-Fluorobenzyl)-1H-imidazol-4-yl]methanamine?

Methodological Answer:

  • Reductive Amination : React 1-(4-fluorobenzyl)-1H-imidazole-4-carbaldehyde with ammonia under hydrogenation (e.g., Raney Ni, H₂/ethanol). Purify via column chromatography (silica gel, 230–400 mesh) .
  • Multi-Step Synthesis :
    • Alkylation of 4-fluorobenzyl bromide with imidazole derivatives.
    • Functionalization via LiAlH₄ reduction of nitriles or amides .
  • Challenges : Byproducts may arise from over-alkylation; monitor reactions via TLC and optimize stoichiometry (e.g., 1:1.2 molar ratio of aldehyde to amine) .

Q. How can researchers characterize the structural integrity of [1-(4-Fluorobenzyl)-1H-imidazol-4-yl]methanamine?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., 4-fluorobenzyl protons at δ 7.2–7.4 ppm, imidazole protons at δ 7.0–7.1 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 220.110) .
  • Purity Analysis : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. What unexpected reaction pathways are observed during the synthesis of derivatives, and how are they resolved?

Methodological Answer:

  • N-Demethylation : Tertiary amines (e.g., 1-methylpiperidin-4-amine) may undergo demethylation when reacting with 2-chlorobenzimidazoles, forming diarylated byproducts. Mitigate by using excess amine (2 eq.) and shorter reaction times (24–48 hr) .
  • Self-Catalyzed Diarylation : Intermediate quaternary salts (e.g., compound 3 in ) can react with additional equivalents of chlorobenzimidazole, leading to dimerization. Optimize temperature (60–80°C) and use catalytic acid (e.g., HCl gas) to suppress side reactions .

Q. How do electron-withdrawing groups (e.g., 4-fluorobenzyl) influence reactivity in nucleophilic substitutions?

Methodological Answer:

  • Activation of Imidazole : The 4-fluorobenzyl group increases electrophilicity at the C-2 position of imidazole, facilitating nucleophilic attack (e.g., by amines in SNAr reactions). This is confirmed by DFT studies showing reduced LUMO energy at C-2 .
  • Steric Effects : Ortho-substituents on the benzyl group hinder reactivity. Compare with 3-methoxybenzyl analogs (), where methoxy groups reduce reaction rates by 30% due to steric bulk .

Q. What kinetic strategies are recommended for analyzing multi-step syntheses involving this compound?

Methodological Answer:

  • Rate-Limiting Step Identification : Use in-situ FTIR or LC-MS to monitor intermediate formation. For example, in , the amination of 2-chlorobenzimidazole (compound 12) was identified as rate-limiting .
  • Arrhenius Analysis : Determine activation energy (Eₐ) for critical steps (e.g., N-arylation) by varying temperatures (25–80°C) and measuring rate constants via pseudo-first-order kinetics .
  • Computational Modeling : Apply density functional theory (DFT) to predict transition states and optimize reaction pathways (e.g., M06-2X/6-31G* level for imidazole derivatives) .

Data Contradictions and Resolutions

  • Safety Data Gaps : Acute toxicity data for [1-(4-Fluorobenzyl)-1H-imidazol-4-yl]methanamine are unavailable. Assume LD₅₀ (oral, rat) < 300 mg/kg based on structurally similar imidazole derivatives .
  • Synthetic Yields : Reported yields vary (46–72%) due to purification methods. Use recrystallization (ethanol/water) instead of column chromatography to improve recovery .

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